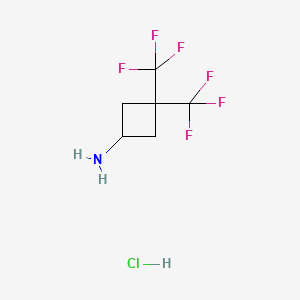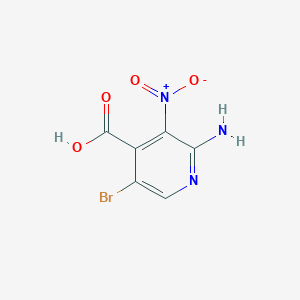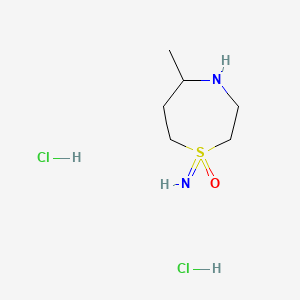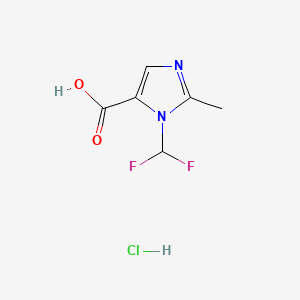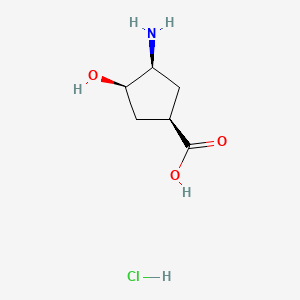
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group on a cyclopentane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as amination and hydroxylation.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Continuous Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and yield.
Catalysis: Catalysts may be used to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating certain diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mécanisme D'action
The mechanism of action of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting various biochemical pathways by interacting with key proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S,4R)-3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride
- (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
Uniqueness
- Structural Differences : The presence of different substituents or ring sizes can lead to variations in chemical reactivity and biological activity.
- Chirality : The specific chiral configuration of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride may confer unique properties compared to its isomers.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m1./s1 |
Clé InChI |
NPUIVIVVLYVOIR-YMDUGQBDSA-N |
SMILES isomérique |
C1[C@H](C[C@H]([C@H]1N)O)C(=O)O.Cl |
SMILES canonique |
C1C(CC(C1N)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
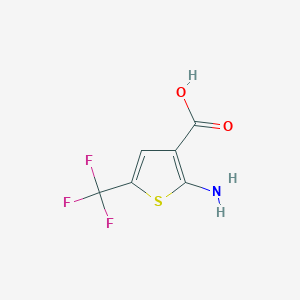
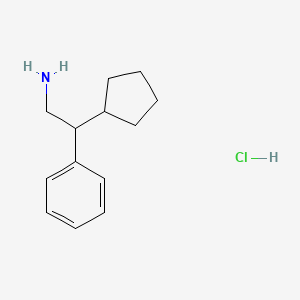
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)

